molecular formula C8H8Br2O2 B1600366 1,3-Dibromo-2-(methoxymethoxy)benzene CAS No. 142273-81-2

1,3-Dibromo-2-(methoxymethoxy)benzene

Cat. No.: B1600366
CAS No.: 142273-81-2
M. Wt: 295.96 g/mol
InChI Key: XAJIRWLAZNHZHJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8Br2O2 and a molecular weight of 295.96 g/mol . It is also known by its CAS number 142273-81-2 . This compound is characterized by the presence of two bromine atoms and a methoxymethoxy group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

1,3-Dibromo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Properties

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJIRWLAZNHZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443215
Record name Benzene, 1,3-dibromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142273-81-2
Record name Benzene, 1,3-dibromo-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to that of Example 7(a), by reaction of 19.16 g (76.1 mmol) of 2,6-dibromophenol with 7.35 g (91.3 mmol) of chloromethyl methyl ether, 22.50 g (100%) of the expected product are obtained in the form of a colourless oil.
Quantity
19.16 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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